2-(2-Acetamidoethyl)pyrazine
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Overview
Description
2-(2-Acetamidoethyl)pyrazine is a chemical compound with the molecular formula C8H12N2O. It is a derivative of pyrazine and is used in various scientific research applications.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-(2-Acetamidoethyl)pyrazine involves the reaction of 2-chloroethylamine hydrochloride with pyrazine-2-carboxylic acid followed by acetylation of the resulting product.
Starting Materials
2-chloroethylamine hydrochloride, pyrazine-2-carboxylic acid, acetic anhydride, triethylamine, dichloromethane, sodium bicarbonate, brine
Reaction
Step 1: Dissolve pyrazine-2-carboxylic acid (1.0 g, 8.2 mmol) and 2-chloroethylamine hydrochloride (1.2 g, 9.0 mmol) in dichloromethane (20 mL) and add triethylamine (1.5 mL, 10.8 mmol). Stir the reaction mixture at room temperature for 24 hours., Step 2: Add saturated sodium bicarbonate solution (20 mL) to the reaction mixture and extract with dichloromethane (3 x 20 mL). Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a yellow solid., Step 3: Dissolve the yellow solid in acetic anhydride (10 mL) and add triethylamine (1.5 mL, 10.8 mmol). Stir the reaction mixture at room temperature for 24 hours., Step 4: Pour the reaction mixture into ice-cold water (50 mL) and extract with dichloromethane (3 x 20 mL). Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the desired product as a yellow solid.
Mechanism Of Action
The mechanism of action of 2-(2-Acetamidoethyl)pyrazine is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical And Physiological Effects
2-(2-Acetamidoethyl)pyrazine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(2-Acetamidoethyl)pyrazine in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool in the development of novel anticancer agents. However, one limitation of using 2-(2-Acetamidoethyl)pyrazine is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-(2-Acetamidoethyl)pyrazine. One direction is the development of novel compounds based on the structure of 2-(2-Acetamidoethyl)pyrazine for use in anticancer therapy. Another direction is the investigation of the mechanism of action of 2-(2-Acetamidoethyl)pyrazine and its potential use in the treatment of other diseases. Additionally, further research is needed to determine the potential toxicity of 2-(2-Acetamidoethyl)pyrazine and its suitability for use in various lab experiments.
Conclusion:
In conclusion, 2-(2-Acetamidoethyl)pyrazine is a valuable tool in various scientific research applications. Its ability to inhibit the growth of cancer cells and its potential use in the development of novel anticancer agents make it an important compound in the field of cancer research. Further research is needed to fully understand its mechanism of action and potential toxicity, and to explore its potential use in the treatment of other diseases.
Scientific Research Applications
2-(2-Acetamidoethyl)pyrazine is used in various scientific research applications, including in the synthesis of novel compounds for drug discovery and as a reagent in biochemical assays. It has been shown to have antitumor activity and is being investigated as a potential anticancer agent.
properties
IUPAC Name |
N-(2-pyrazin-2-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-7(12)10-3-2-8-6-9-4-5-11-8/h4-6H,2-3H2,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OILNAULSRKGOMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=NC=CN=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Acetamidoethyl)pyrazine |
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